2-(Furan-3-yl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
CAS No. |
28872-87-9 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(furan-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H8O3/c1-2-8-5-6(1)7-9-3-4-10-7/h1-2,5,7H,3-4H2 |
InChI Key |
HQVYIOAFZUFHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=COC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Furan 3 Yl 1,3 Dioxolane and Its Functionalized Analogues
Catalytic Strategies for Dioxolane Formation: Homogeneous, Heterogeneous, and Organocatalytic Approaches
The formation of the dioxolane ring from an aldehyde and a diol is typically an acid-catalyzed equilibrium reaction. The choice of catalyst—whether homogeneous, heterogeneous, or organocatalytic—profoundly influences reaction efficiency, selectivity, and process sustainability.
Homogeneous Catalysis: Traditional homogeneous catalysts include mineral acids and organic acids like p-toluenesulfonic acid. researchgate.net More advanced homogeneous systems employ metal complexes or heteropoly acids (HPAs). HPAs, such as phosphotungstic acid, are highly efficient, requiring only a small weight percentage to achieve high yields of 2-(furyl)-1,3-dioxolanes. oaji.netasianpubs.org For instance, the acetalization of furfural (B47365) with ethylene (B1197577) glycol using phosphotungstic acid (2 wt%) in refluxing benzene (B151609) resulted in a 92% isolated yield of the corresponding dioxolane within 4 hours. oaji.netasianpubs.org While effective, a key challenge with homogeneous catalysts is their often-difficult separation from the reaction mixture, which can complicate product purification and prevent catalyst recycling. rsc.org
Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, significant research has focused on solid acid catalysts. These materials are easily separated from the reaction medium by filtration, are often reusable, and tend to be less corrosive. rsc.org Effective heterogeneous catalysts for furan (B31954) acetalization include:
Zeolites: Materials like SAPO-34 have demonstrated high catalytic activity in the acetalization of furfural, benefiting from tunable acidity and porosity. researchgate.net
Clays: Montmorillonite (B579905) K10, an acidic clay, has been used to catalyze the synthesis of 1,3-dioxolanes, sometimes in conjunction with microwave irradiation to accelerate the reaction. rsc.orgnih.gov
Functionalized Silicas: Silica functionalized with sulfonic acid groups (SiO2-Pr-SO3H) acts as a powerful and recyclable heterogeneous catalyst for acetalization, even under solvent-free conditions. ajol.info
Ion-Exchange Resins: Acidic resins such as Amberlyst-70 have also proven to be effective in promoting the acetalization of furan-based aldehydes. researchgate.net
Organocatalysis: Organocatalysis offers a metal-free alternative for dioxolane synthesis. A novel approach involves the asymmetric formal [3+2] cycloaddition for synthesizing 1,3-dioxolanes, utilizing cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This method proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, providing a pathway to chiral dioxolanes. nih.gov
| Catalyst Type | Examples | Advantages | Disadvantages | Relevant Citations |
|---|---|---|---|---|
| Homogeneous | p-Toluenesulfonic acid, Phosphotungstic acid (HPA) | High activity, mild conditions | Difficult to separate and recycle, potential for product contamination | researchgate.netoaji.netasianpubs.org |
| Heterogeneous | Zeolites (SAPO-34), Montmorillonite K10, Sulfonic acid-functionalized silica | Easy separation, reusable, reduced corrosion and waste | Can have lower activity than homogeneous counterparts, potential for pore diffusion limitations | rsc.orgresearchgate.netnih.govajol.info |
| Organocatalytic | Cinchona-alkaloid-thiourea derivatives | Metal-free, potential for high enantioselectivity, low toxicity | May require higher catalyst loading, substrate scope can be limited | nih.gov |
Stereoselective and Enantioselective Synthesis of Chiral 2-(Furan-3-yl)-1,3-dioxolane Derivatives
The creation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. While the direct enantioselective synthesis of this compound is not extensively documented, several advanced strategies for related structures can be adapted.
A powerful method for creating chiral dioxolanes is through organocatalytic asymmetric formal [3+2] cycloaddition. This reaction, catalyzed by bifunctional thiourea-cinchona alkaloids, facilitates the enantioselective synthesis of complex 1,3-dioxolanes from aldehydes and γ-hydroxy-α,β-unsaturated ketones. nih.gov The application of this methodology could provide a direct route to chiral functionalized analogues of this compound.
Another relevant approach is the stereoselective photochemical addition of 1,3-dioxolane (B20135) to a furan-containing substrate. For example, the synthesis of a key ligand for an HIV protease inhibitor involved the irradiation of a 2(5H)-furanone derivative in 1,3-dioxolane, which resulted in a highly stereoselective addition. acs.org This highlights the potential of photochemical methods to control stereochemistry in the formation of furan-dioxolane adducts.
Furthermore, advances in asymmetric catalysis for furan-containing molecules suggest viable pathways. Gold(I) complexes with chiral phosphonite ligands have been used for the highly enantioselective synthesis of furan-containing oxahelicenes through intramolecular hydroarylation. chinesechemsoc.org Similarly, copper-catalyzed asymmetric allylic alkylation using chiral ligands like Taniaphos has been employed to create highly substituted chiral furans, which could serve as precursors for chiral dioxolane derivatives. rug.nl These catalyst systems, which demonstrate high enantioinduction for furan-based substrates, could potentially be applied to the asymmetric acetalization of furan-3-carbaldehyde with chiral diols or using chiral catalysts.
Green Chemistry Principles and Sustainable Synthesis Routes (e.g., Biomass-Derived Precursors, Solvent-Free Reactions)
The synthesis of this compound is well-aligned with green chemistry principles, primarily through the use of renewable feedstocks and environmentally benign reaction conditions.
Biomass-Derived Precursors: Furan-3-carbaldehyde, the key precursor, can be sourced from lignocellulosic biomass. mdpi.comuniovi.es Biomass is an abundant and renewable resource that can be converted into platform molecules like furfural (furan-2-carbaldehyde) and 5-hydroxymethylfurfural (B1680220) (HMF) through acid-catalyzed dehydration of sugars. oaji.netresearchgate.netresearchgate.net While furan-3-carbaldehyde is less common than its 2-isomer, synthetic routes from other biomass-derived furans are being explored, positioning it as a sustainable starting material. smolecule.com The use of ethylene glycol, which can also be produced from biomass, further enhances the green credentials of this synthesis. oaji.net
Solvent-Free Reactions and Microwave Irradiation: A significant advancement in sustainable synthesis is the move towards solvent-free (neat) reaction conditions, which eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. cem.com The acetalization of aldehydes can be performed efficiently under solvent-free conditions using heterogeneous catalysts like sulfonic acid-functionalized silica. ajol.info The efficiency of these reactions can be dramatically enhanced by using microwave irradiation. acs.orgacs.org Microwave heating provides rapid and uniform energy transfer, often leading to significantly shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. cem.comacs.org For example, the synthesis of dioxolanes from acetals and diols using montmorillonite clay as a catalyst is greatly accelerated under microwave irradiation in a solvent-free system. acs.org
| Principle | Application/Methodology | Benefits | Relevant Citations |
|---|---|---|---|
| Use of Renewable Feedstocks | Synthesis from biomass-derived furan-3-carbaldehyde and ethylene glycol. | Reduces dependence on fossil fuels, utilizes waste streams, lower carbon footprint. | oaji.netmdpi.comresearchgate.netresearchgate.net |
| Catalysis | Employing reusable heterogeneous catalysts (zeolites, clays, functionalized silica). | Simplifies product purification, minimizes catalyst waste, allows for continuous processes. | rsc.orgresearchgate.netajol.info |
| Safer Solvents & Conditions | Solvent-free (neat) reactions. | Eliminates solvent toxicity and waste, reduces process complexity and cost. | ajol.infocem.com |
| Energy Efficiency | Microwave-assisted synthesis. | Drastically reduces reaction times, often improves yields and product purity. | acs.orgacs.org |
Novel Reagents and Innovative Reaction Conditions for Selective Dioxolane Formation
Innovation in reagent design and reaction conditions is crucial for achieving high selectivity and efficiency in dioxolane synthesis. Beyond catalysis, specific reagents and energy sources can be employed to drive the reaction forward.
One innovative approach is the use of microwave irradiation, which serves as an alternative energy source to conventional heating. acs.org In the context of dioxolane synthesis, microwave-assisted procedures under solvent-free conditions have proven to be exceptionally fast and clean. acs.org For instance, the reaction between 2,2-dimethoxypropane (B42991) and ethylene glycol proceeds in high yield under mild, solvent-free microwave conditions. acs.org
The use of specific activating reagents can also enhance reaction efficiency. Trimethyl orthoformate has been used as an additive to activate ketones and aldehydes, facilitating their reaction with diols to form dioxolanes in good yields, particularly in cases involving sterically hindered substrates. nih.gov
Heteropoly acids (HPAs) represent a class of novel, highly effective acid catalysts for this transformation. Keggin-type HPAs like phosphotungstic acid and silicotungstic acid are robust and can be used in small quantities to achieve high yields of furyl-dioxolanes. oaji.netasianpubs.org Their unique properties allow for efficient catalysis in solution, with the potential for separation and reuse, bridging the gap between homogeneous and heterogeneous systems. oaji.net The use of ionic liquids as solvents or catalysts has also been explored for reactions involving furfural, offering a medium with unique solvating properties and thermal stability that can enhance reaction rates and selectivity. oaji.netresearchgate.net
Radical and Photochemical Approaches to this compound Scaffold Construction
While acid-catalyzed acetalization is the most common route, radical and photochemical pathways offer alternative and powerful methods for constructing the this compound scaffold or its analogues, often with unique stereochemical outcomes.
Photochemical Synthesis: Photochemical reactions can initiate the formation of C-C and C-O bonds with high precision. A notable example is the stereoselective photochemical addition of 1,3-dioxolane to a 5-alkoxymethyl-2(5H)-furanone. acs.org The reaction is initiated by irradiating a solution of the furanone and a photosensitizer (e.g., benzophenone) in 1,3-dioxolane, leading to the formation of a complex dioxolane derivative. acs.orggoogle.com This type of [2+2] photocycloaddition or radical addition mechanism, where an excited-state photosensitizer initiates a radical process involving the dioxolane ring, represents a powerful strategy for building complex furan-containing molecules. acs.org
Radical Approaches: Radical cyclization reactions are effective for forming heterocyclic rings. Manganese(III) acetate (B1210297) is a common reagent used to generate radicals from 1,3-dicarbonyl compounds, which can then add to alkenes to form substituted dihydrofurans. arkat-usa.orgresearchgate.net While this method doesn't directly form the dioxolane ring, it demonstrates the utility of radical chemistry in building the furan scaffold.
More directly, a caged 1,3-dioxolane structure has been observed as a product of intramolecular acetalization following a radical-mediated furan oxidation. nih.govresearchgate.net In this process, a Mn(III)/Co(II) catalyst system under an oxygen atmosphere oxidizes a furan ring to a 1,4-dicarbonyl intermediate. rsc.org For specific substrates, this intermediate can undergo a subsequent intramolecular cyclization between a hydroxyl group and a carbonyl group to spontaneously form a stable dioxolane ring. nih.govresearchgate.net Furthermore, a metal-free, thiol-promoted radical chain process enables the addition of 1,3-dioxolane to imines, showcasing that the dioxolane moiety itself can be a source of radicals for C-C bond formation. organic-chemistry.org
Mechanistic Investigations of Reactivity and Transformations of 2 Furan 3 Yl 1,3 Dioxolane
Ring-Opening Reactions of the 1,3-Dioxolane (B20135) Moiety: Acid-Catalyzed and Nucleophilic Pathways
The 1,3-dioxolane ring serves as a protective group for a carbonyl functional group, in this case, the formyl group of 3-furaldehyde (B129913). Its stability is pH-dependent, being generally resistant to bases and nucleophiles but susceptible to cleavage under acidic conditions. organic-chemistry.org
Acid-Catalyzed Pathway: The most prominent reaction of the 1,3-dioxolane moiety is its hydrolysis under acidic conditions to regenerate the parent aldehyde and ethylene (B1197577) glycol. This deprotection proceeds via a well-established mechanism involving specific acid catalysis. organic-chemistry.orgrsc.org The reaction is initiated by the protonation of one of the dioxolane oxygen atoms. Subsequent cleavage of the carbon-oxygen bond results in the formation of a resonance-stabilized oxocarbenium ion. grafiati.com This intermediate is then attacked by water, leading to a hemiacetal which, upon further proton transfers and elimination of ethylene glycol, yields the final aldehyde product, 3-furaldehyde. The rate of this hydrolysis is dependent on the strength of the acid used.
The general mechanism is as follows:
Protonation of a dioxolane oxygen by an acid (H₃O⁺).
Cleavage of a C-O bond to form an ethylene glycol-linked oxocarbenium ion.
Nucleophilic attack by water on the carbocation.
Deprotonation to form a hemiacetal intermediate.
Protonation of the ethylene glycol hydroxyl group.
Elimination of ethylene glycol to regenerate the protonated aldehyde.
Deprotonation to yield 3-furaldehyde.
Strongly acidic reagents can also promote cleavage and subsequent oxidation to lactones or other related products. organic-chemistry.org
Nucleophilic Pathways: While the dioxolane ring is generally stable towards many nucleophiles, strong nucleophilic reagents or harsh conditions can induce reactions. Nucleophilic attack is less common for the ring itself compared to acid-catalyzed hydrolysis. However, reactions involving nucleophilic attack on the acetal (B89532) carbon can occur, particularly if the resulting intermediate is stabilized. For instance, the reaction of Grignard reagents with related dioxolane systems can lead to regioselective carbon-oxygen bond fission, driven by the formation of an intermediate oxocarbenium ion that is then trapped. grafiati.com
Electrophilic Aromatic Substitution and Functionalization of the Furan (B31954) Ring
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). pearson.comuomustansiriyah.edu.iq Compared to benzene (B151609), furan is significantly more reactive, and reactions often proceed under milder conditions. uomustansiriyah.edu.iq In a 3-substituted furan like 2-(furan-3-yl)-1,3-dioxolane, the dioxolane group is weakly deactivating or neutral in its electronic effect. Therefore, electrophilic attack is directed to the available α-positions (C2 and C5), which are activated by the furan ring oxygen. uomustansiriyah.edu.iq The intermediate cation formed by attack at the C2 or C5 position is more stabilized by resonance than the cation formed by attack at C4. uomustansiriyah.edu.iq
A specific example of functionalization is the trifluoromethylthiolation of a similar substrate, 2-(3-(furan-3-yl)phenyl)-1,3-dioxolane, using an electrophilic SCF₃ source. The reaction proceeds with high regioselectivity, yielding the 2-substituted furan derivative. thieme-connect.com The proposed mechanism involves a chloride-catalyzed electrophilic aromatic substitution, where a chloride anion activates the electrophile, which is then attacked by the electron-rich furan ring. thieme-connect.com
| Reagent System | Electrophile | Position of Substitution | Proposed Mechanism | Reference |
| AgSCF₃ / N-Chlorosuccinimide / NaCl | "SCF₃⁺" | C2 | Chloride-catalyzed electrophilic aromatic substitution | thieme-connect.com |
| Br₂ / Dioxane | "Br⁺" | C2 and/or C5 | Standard Electrophilic Aromatic Halogenation | sciforum.net |
| Ac₂O / SnCl₄ | CH₃CO⁺ | C2 and/or C5 | Friedel-Crafts Acylation | researchgate.net |
Pericyclic Reactions (e.g., Diels-Alder Cycloadditions) Involving the Furan Moiety
The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. chim.itmdpi.com However, the aromatic character of furan makes it a relatively reluctant diene, and the resulting cycloadditions are often reversible. nih.gov The reactivity can be enhanced by using electron-withdrawing groups on the dienophile. nih.gov The acetalization of an electron-withdrawing formyl group, as in the title compound, reduces its deactivating character, making the furan more amenable to cycloaddition compared to 3-furaldehyde itself. mdpi.com
For 3-substituted furans, the regioselectivity of the Diels-Alder reaction is a key consideration. Cycloadditions can lead to different regioisomers depending on the nature of the substituent and the dienophile. nih.gov Computational studies on analogous systems, such as 2-(furan-2-yl)-1,3-dioxolane reacting with acrylonitrile, help in predicting reactivity by analyzing HOMO-LUMO energy gaps. In reactions with unsymmetrical dienophiles, a mixture of ortho and meta adducts can be formed. mdpi.com
| Furan Diene | Dienophile | Conditions | Product(s) | Observations | Reference |
| 2-(Furan-2-yl)-1,3-dioxolane (isomer) | Acrylonitrile | Neat, 100 °C | Mixture of ortho and meta cycloadducts | Acetal group allows furan to participate in reaction where furfural (B47365) would not. mdpi.com | mdpi.com |
| 3-Substituted furans (general) | Various dienophiles | Thermal or Lewis acid-catalyzed | 7-oxabicyclo[2.2.1]heptene derivatives | Regio- and stereoselectivity depend on substituents and reaction conditions. nih.govresearchgate.net | nih.govresearchgate.net |
| Furan | Maleimides | Polar solvents (e.g., MeOH/H₂O) | Exo and endo cycloadducts | Reaction is often reversible; polar solvents can be beneficial. nih.gov | nih.gov |
Metal-Catalyzed Transformations and Cross-Coupling Reactions of the Dioxolane and Furan Units
The furan and dioxolane moieties can participate in or be synthesized via metal-catalyzed reactions. The dioxolane group is generally stable under many transition-metal-catalyzed cross-coupling conditions, making it a useful protecting group. nih.gov This allows for selective functionalization of the furan ring if it is first converted to a suitable precursor, such as a halogenated or organometallic derivative. Standard cross-coupling reactions like Suzuki-Miyaura, Stille, and Negishi can be applied to furan rings to form new carbon-carbon bonds. researchgate.neteie.gr
For instance, a bromo- or iodo-substituted this compound could be coupled with various organoboron or organotin reagents in the presence of a palladium catalyst. google.comacs.org
Furthermore, palladium catalysis can be employed in the synthesis of the furan-3-yl scaffold itself. A notable example is the palladium-catalyzed one-pot reaction of allenols, aryl iodides, alcohols, and carbon monoxide to generate diversely substituted 2-(furan-3-yl)acetates. rsc.org This cascade process involves multiple steps, including carbonylation and intramolecular condensation, to build the furan ring system. rsc.org
| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Mechanistic Feature | Reference |
| Suzuki-Miyaura Coupling | Halogenated furan, Boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or vinyl-substituted furan | Oxidative addition, transmetalation, reductive elimination cycle. | google.com |
| Cascade Carbonylation | Allenol, Aryl iodide, Alcohol, CO | PdCl₂(dppf), DBU | 2-(Furan-3-yl)acetate | Involves carbonylation and intramolecular condensation to form the furan ring. | rsc.org |
| Iron-Catalyzed Coupling | Aryl chlorobenzenesulfonate, Grignard reagent with a dioxolane moiety | Fe(acac)₃ | Alkyl-aryl coupled product | Demonstrates stability of the dioxolane ring under iron-catalyzed cross-coupling conditions. | nih.gov |
Oxidative Transformations and Rearrangements of the this compound Scaffold
The furan ring is susceptible to a variety of oxidative transformations, which can lead to dearomatization and the formation of highly functionalized products. thieme-connect.comresearchgate.net The dioxolane acetal is typically stable to many common oxidants, allowing for selective oxidation of the furan ring. researchgate.net
One of the most common oxidative reactions of furans is their conversion into γ-hydroxybutenolides using singlet oxygen, followed by rearrangement. researchgate.net Another significant transformation is the Achmatowicz reaction, where a furan bearing a hydroxymethyl substituent is oxidized (e.g., with NBS or m-CPBA) to a 6-hydroxy-2H-pyran-3(6H)-one, a valuable synthetic intermediate. mdpi.comthieme-connect.com While the title compound lacks the required substituent for a classical Achmatowicz reaction, related oxidative rearrangements are possible.
Oxidative dearomatization of furan derivatives can lead to the formation of ene-diones and other complex structures. nih.gov For example, oxidation of certain 3-(furan-2-yl)propan-1-ones with reagents like m-CPBA can lead to 2-ene-1,4,7-triones, which can then undergo further cyclization. researchgate.netnih.gov
Rearrangements of the furan scaffold can also be induced by Lewis acids. These processes can involve ring-opening and subsequent benzannulation or cyclization to form new heterocyclic or carbocyclic systems. researchgate.netmdpi.com
| Oxidant/Reagent System | Substrate Type | Product Type | Mechanistic Notes | Reference |
| Singlet Oxygen (¹O₂) | 3-Substituted Furans | γ-Hydroxybutenolides | [4+2] cycloaddition to form an endoperoxide, followed by rearrangement. | researchgate.net |
| m-CPBA | Substituted Furans | Ene-diones, (Z)-isomers | Oxidative dearomatization. Selectivity can be high for specific isomers. | researchgate.net |
| NBS/Pyridine in aq. THF | Substituted Furans | Ene-diones, (E)-isomers | Oxidative dearomatization. | researchgate.net |
| Lewis Acids (e.g., Sc(OTf)₃) | Dihydrofuran acetals (related) | Fused carbazoles, Tetrahydrofurans | Catalyzed intramolecular ring-opening and rearrangement/cyclization. | researchgate.netmdpi.com |
Computational Chemistry and Theoretical Analysis of 2 Furan 3 Yl 1,3 Dioxolane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., HOMO-LUMO Analysis)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. ni.ac.rs The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to predicting a molecule's reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For analogous compounds like 2-(furan-2-yl)-1,3-dioxolane, HOMO-LUMO analysis has been employed to guide the selection of dienophiles for Diels-Alder reactions, predicting reactivity based on the calculated energy gap. The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. In furan-containing compounds, the charge density is often localized across the furan (B31954) and adjacent rings. malayajournal.org
Theoretical calculations help define several quantum chemical parameters that describe reactivity. researchgate.net These descriptors, derived from HOMO and LUMO energy values, provide quantitative measures of a molecule's electronic characteristics.
Table 1: Representative Quantum Chemical Reactivity Descriptors (Note: These values are illustrative for a furan-dioxolane system and calculated using DFT methods, as specific data for 2-(furan-3-yl)-1,3-dioxolane is not available in the cited sources.)
| Parameter | Symbol | Formula | Description |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.netdergipark.org.tr |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |
| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates a higher tendency to react. researchgate.net |
These parameters collectively allow chemists to build structure-reactivity relationships and predict how a molecule like this compound will behave in a chemical reaction. scribd.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. rsc.org The 1,3-dioxolane (B20135) ring is not planar and can adopt several conformations, such as envelope and twist forms. The specific conformer present can influence the molecule's reactivity and interactions. acs.org For example, studies on substituted dioxolanes have shown that different isomers, such as cis and trans, can have distinct thermodynamic stabilities and reactivities. acs.org
Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of molecular systems, including conformational changes and interactions with other molecules. osti.gov For instance, MD simulations have been used to investigate the pyrolysis mechanisms of alkyl-substituted 1,3-dioxolanes and the protolysis of the parent 1,3-dioxolane. ibm.comresearchgate.net These simulations track the atomic motions over time, offering a detailed picture of the dynamic processes that are often inaccessible through static calculations alone. osti.gov
For this compound, the orientation of the furan ring relative to the dioxolane ring would be a key factor in its conformational landscape. The most stable conformers would be those that minimize steric hindrance and optimize electronic interactions between the two ring systems.
Table 2: Hypothetical Conformational Analysis of the 1,3-Dioxolane Ring *(Note: This table is illustrative of typical findings for dioxolane systems, based on general principles and studies of related molecules. rsc.org) *
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
| Envelope (Cs symmetry) | One atom is out of the plane of the other four. | 0.0 | ~70 |
| Half-Chair (C2 symmetry) | Two adjacent atoms are displaced on opposite sides of the plane. | ~0.9 | ~20 |
| Boat | A higher energy conformation often considered a transition state. | >3.5 | <1 |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires identifying the intermediate steps and the energy barriers that must be overcome. Reaction pathway modeling, using computational methods like DFT, allows for the mapping of the minimum-energy path from reactants to products. researchgate.net This involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS) that connect them.
A transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy (Ea) of that step. researchgate.net For example, the mechanism for the formation of cyclic acetals like 2-methyl-2-phenyl-1,3-dioxolane (B8808167) has been detailed through DFT calculations, which calculated the Gibbs free energies for each step of the proposed pathway. researchgate.net Such analyses are vital for optimizing reaction conditions by identifying the rate-limiting step and suggesting ways to lower its energy barrier, for instance, through catalysis.
For this compound, this modeling could be applied to predict its behavior in reactions such as hydrolysis (ring opening) or electrophilic substitution on the furan ring. By calculating the activation energies for different potential pathways, one could predict the most likely reaction products under specific conditions.
Table 3: Illustrative Data from a Modeled Reaction Pathway (Note: The data is hypothetical and represents typical outputs from a transition state analysis of a two-step reaction involving a dioxolane derivative.)
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | Starting materials | 0.0 |
| Transition State 1 (TS1) | Energy barrier for the first step | +15.2 |
| Intermediate | A metastable species formed after the first step | -5.4 |
| Transition State 2 (TS2) | Energy barrier for the second step | +10.8 |
| Products | Final materials of the reaction | -12.1 |
Structure-Reactivity Relationships and Predictive Design Principles
The ultimate goal of computational analysis is often to establish clear structure-reactivity relationships (SRRs) and develop principles for predictive design. scribd.com SRRs connect specific structural features—such as the presence of a particular functional group, bond strength, or electronic property—to the chemical reactivity of a molecule. youtube.com
For the 1,3-dioxolane class of compounds, the dioxolane ring itself is a key structural motif. It can act as a protecting group for aldehydes and ketones, and its presence can significantly influence the biological activity of a larger molecule. researchgate.net Studies have shown that incorporating a 1,3-dioxolane ring can enhance activities such as anticancer, antiviral, and antifungal effects, likely due to its ability to form hydrogen bonds and improve ligand-target interactions. researchgate.net
The predictive power of computational chemistry lies in its ability to screen virtual compounds before they are synthesized. By analyzing the calculated properties from HOMO-LUMO analysis, conformational studies, and reaction modeling, chemists can:
Predict the most reactive sites on this compound.
Estimate its stability and potential decomposition pathways.
Design new derivatives with enhanced reactivity or stability by modifying its structure (e.g., adding substituents to the furan or dioxolane ring).
Guide the synthesis of complex molecules by predicting the outcomes of reactions involving this compound as a building block.
This predictive capability accelerates the discovery process, saving time and resources in the laboratory. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 2 Furan 3 Yl 1,3 Dioxolane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Complex Structure Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H (proton) and ¹³C (carbon-13). researchgate.netmdpi.com For 2-(Furan-3-yl)-1,3-dioxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts for the parent compound are influenced by the electronegativity of the adjacent oxygen atoms and the aromaticity of the furan (B31954) ring.
Furan Protons: The furan ring exhibits three distinct proton signals. The proton at the C2 position (H-2) typically appears at the most downfield position due to its proximity to the oxygen atom and its α-position in the aromatic ring. The proton at C5 (H-5) will also be in the aromatic region, coupled to the proton at C4 (H-4).
Dioxolane Protons: The acetal (B89532) proton at the C2' position of the dioxolane ring is highly deshielded by two adjacent oxygen atoms, resulting in a characteristic singlet in the 5.5-6.0 ppm range. The four protons of the ethylene (B1197577) glycol moiety (C4' and C5') typically appear as a multiplet or two distinct multiplets, depending on their magnetic equivalence.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Furan Carbons: The furan ring will show four distinct signals. The carbon atoms bonded to oxygen (C2 and C5) resonate at lower field compared to the other two carbons (C3 and C4).
Dioxolane Carbons: The acetal carbon (C2') is significantly deshielded and appears downfield, often above 100 ppm. The two equivalent carbons of the ethylene bridge (C4' and C5') will produce a single signal at a higher field.
2D NMR Techniques: For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: Establishes ¹H-¹H coupling correlations, helping to identify adjacent protons, for instance, between H-4 and H-5 on the furan ring.
HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the connection between the furan and dioxolane rings.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Furan C2-H | ~7.4 | ~143 | C4, C3 |
| Furan C3 | - | ~125 | - |
| Furan C4-H | ~6.4 | ~110 | C2, C5, C3 |
| Furan C5-H | ~7.4 | ~140 | C3, C4 |
| Dioxolane C2'-H | ~5.8 | ~103 | Furan C3, C4', C5' |
| Dioxolane C4'/C5'-H | ~4.0 | ~65 | C2' |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a detailed fingerprint of the functional groups present, as well as information on bond strength and molecular conformation. biointerfaceresearch.comirb.hrresearchgate.net
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, rocking), providing information primarily on polar functional groups.
C-H Vibrations: Aromatic C-H stretching from the furan ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the dioxolane ring appears just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the C=C bonds within the furan ring typically produce sharp bands in the 1500-1600 cm⁻¹ region.
C-O Stretching: The most characteristic bands for this molecule are the strong C-O stretching vibrations. The furan ring C-O-C stretch appears around 1000-1300 cm⁻¹. The acetal C-O bonds of the dioxolane ring give rise to a series of strong, characteristic bands, often in the 1040-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.
Ring Breathing Modes: The symmetric "breathing" modes of the furan ring are often strong in the Raman spectrum.
The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational properties of this compound, aiding in conformational analysis and the identification of the compound. globalresearchonline.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3150 | 3100-3150 | Furan ring C-H bonds |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Dioxolane ring C-H bonds |
| Aromatic C=C Stretch | 1500-1600 | 1500-1600 | Furan ring double bonds |
| Acetal C-O Stretch | 1040-1250 (strong, multiple bands) | 1040-1250 | Dioxolane C-O-C bonds |
| Furan C-O-C Stretch | 1000-1300 | 1000-1300 | Furan ring ether bond |
| Ring Deformation/Breathing | 800-1000 | 800-1000 (strong) | Furan ring modes |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net When coupled with techniques like Electron Ionization (EI), it also provides valuable structural information through the analysis of fragmentation patterns. nih.gov
For this compound, HRMS would confirm the molecular formula, C₇H₈O₃. The fragmentation in EI-MS is initiated by the removal of an electron to form a molecular ion (M⁺•). The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments.
Key Fragmentation Pathways:
Loss of Ethylene Oxide: A common pathway for dioxolanes involves the cleavage of the ring, leading to the loss of a neutral ethylene oxide molecule (C₂H₄O, 44 Da).
Furan Ring Fragmentation: The furan moiety can undergo characteristic fragmentation, such as the loss of CO (28 Da) or a formyl radical (•CHO, 29 Da), leading to stable aromatic ions. ed.ac.uk
Acetal Cleavage: The bond between the furan ring and the dioxolane ring can cleave, leading to the formation of a furan-3-ylcarbonyl cation or a dioxolanyl cation. The most prominent peak is often the furan-3-carbonyl cation (m/z 95), resulting from the cleavage of the C3-C2' bond and rearrangement.
The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and provides confirmation of the connectivity between the furan and dioxolane moieties. miamioh.edu
Chiroptical Methods (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable to chiral derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center is introduced into the molecule, for instance, by substitution at the C4' or C5' positions of the dioxolane ring or on the furan ring, the resulting enantiomers can be studied using chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). documentsdelivered.com
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores (in this case, the furan ring). The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter(s).
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and is also used to determine the absolute configuration and enantiomeric purity of chiral compounds.
For a chiral derivative of this compound, these techniques would be essential for assigning the absolute configuration (R/S) and quantifying the enantiomeric excess (ee) of a sample.
X-ray Crystallography for Solid-State Structural Analysis (applicable to crystalline derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed by this technique.
The analysis of a suitable single crystal of a derivative would yield a wealth of structural information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the furan and dioxolane rings.
Conformation: Determination of the exact conformation of the molecule in the solid state, including the relative orientation of the two rings and the puckering of the dioxolane ring.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant intermolecular forces such as hydrogen bonds or π-stacking, which govern the physical properties of the solid. nih.govmdpi.com
For example, a crystal structure would unambiguously confirm the planarity of the furan ring and provide detailed geometric parameters for the dioxolane ring, which typically adopts an envelope or twist conformation. ijcmas.com This level of structural detail is unattainable by other analytical methods and provides a benchmark for computational and spectroscopic studies.
Applications of 2 Furan 3 Yl 1,3 Dioxolane in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block for Complex Molecules
2-(Furan-3-yl)-1,3-dioxolane has established itself as a versatile building block in organic chemistry, primarily due to the distinct and complementary chemical nature of its two core components: the furan (B31954) ring and the dioxolane group. chemimpex.com The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in a wide array of bioactive natural products and serves as a precursor for various other ring systems. acs.orgrsc.org Its ability to undergo reactions that proceed with dearomatization makes it a flexible synthon in the synthesis of structurally diverse molecules. acs.org
The compound's utility stems from its capacity to participate in numerous chemical transformations, facilitating the assembly of more complex molecular frameworks. chemimpex.comsemanticscholar.org The furan ring can act as a diene in Diels-Alder reactions, undergo electrophilic substitution, or be subjected to ring-opening and rearrangement reactions to generate valuable acyclic or different heterocyclic structures. acs.org The dioxolane moiety, meanwhile, provides a stable, protected form of a carbonyl group, which can be unveiled at a later synthetic stage. This dual functionality makes this compound a valuable intermediate for creating a diverse range of derivatives for various applications, including pharmaceuticals and agrochemicals. chemimpex.com
Table 1: Key Reactions and Transformations of the Furan Moiety
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Diels-Alder Cycloaddition | The furan ring acts as a 1,4-diene, reacting with dienophiles to form bicyclic adducts. | 7-Oxabicyclo[2.2.1]heptene derivatives |
| Electrophilic Aromatic Substitution | The electron-rich furan ring reacts with electrophiles, typically at the C2 or C5 position. | Substituted furan derivatives |
| Ring-Opening/Hydrolysis | Under acidic conditions, the furan ring can be hydrolyzed to form 1,4-dicarbonyl compounds. acs.org | Acyclic 1,4-dicarbonyls |
| Oxidative Ring Opening | Treatment with oxidizing agents can cleave the furan ring to yield unsaturated dialdehydes or other derivatives. acs.org | Unsaturated dialdehydes |
Strategies for Masking Carbonyl Functionality in Multistep Syntheses
In multistep organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The 1,3-dioxolane (B20135) group in this compound serves as a "masked" or protected form of an aldehyde (formyl group). organic-chemistry.org Dioxolanes are a type of cyclic acetal (B89532), which are readily formed by reacting a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. organic-chemistry.org
This protection strategy is highly effective because cyclic acetals are stable under a wide range of reaction conditions, particularly those involving nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.orgtue.nl This stability allows chemists to perform extensive modifications on other parts of the molecule, such as the furan ring or other appended functional groups, without affecting the latent carbonyl group.
Once the desired transformations are complete, the carbonyl group can be regenerated through deprotection. This is typically achieved by acid-catalyzed hydrolysis, which reverses the acetal formation process. organic-chemistry.orgtue.nl The ability to selectively introduce and then remove this protecting group makes this compound a valuable tool for the synthesis of complex molecules that require precise control over reactivity. organic-chemistry.org
Table 2: Protection and Deprotection of Carbonyls using 1,3-Dioxolane
| Process | Reagents and Conditions | Stability |
|---|---|---|
| Protection | Carbonyl compound, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid). organic-chemistry.org | Stable to bases, nucleophiles, organometallic reagents, hydrides, and some oxidizing agents. organic-chemistry.org |
| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids. organic-chemistry.orgtue.nl | Labile under acidic conditions. |
Precursor in the Synthesis of Natural Products and Bioactive Scaffolds (excluding clinical outcomes)
The furan nucleus is a privileged scaffold found in numerous natural products exhibiting a wide range of biological activities. rsc.orgijabbr.com Consequently, furan-containing building blocks like this compound are valuable precursors in the total synthesis of these complex molecules and in the creation of novel bioactive scaffolds. acs.orgijabbr.com The synthesis of compounds such as methylfuroic acid, rabdoketones, paleofurans, and shikonofurans often relies on furan-based starting materials. rsc.org
The synthetic utility of this compound in this context is twofold. First, the furan ring provides the core heterocyclic structure that can be elaborated into the final natural product. rsc.org Second, the protected carbonyl group at the 3-position allows for its eventual conversion into other functional groups, such as carboxylic acids, alcohols, or larger carbon skeletons, which are often required for the target molecule. For example, the protected aldehyde can be deprotected and then oxidized to a carboxylic acid or subjected to a Wittig reaction to form an alkene. This strategic placement of a masked functional group is essential for building the intricate architectures of many natural products. mdpi.com The 1,3-dioxolane scaffold itself, while less common than furan in natural products, is recognized as a component in the design of various bioactive agents. mdpi.comunimore.it
Utilization in Polymer Chemistry and Advanced Materials Development (e.g., Monomers for Polyethers, Coatings)
The unique chemical properties of this compound make it a promising candidate for the development of advanced polymers and materials. chemimpex.com Furan-based monomers are increasingly being explored as renewable building blocks for a diverse range of macromolecular materials. core.ac.uk The incorporation of furan rings into polymer backbones can impart desirable properties, such as enhanced thermal stability and specific electronic characteristics. chemimpex.comresearchgate.net
Research has shown that furan-containing polymers can be used in applications such as organic solar cells, where they contribute to creating low band-gap polymers. lbl.gov The furan moiety can participate in reversible Diels-Alder "click chemistry" reactions, which is a powerful tool for creating self-healing polymers and other dynamic materials. rsc.org
Furthermore, the 1,3-dioxolane unit can also play a role in materials science. For instance, polymerized 1,3-dioxolane (PDOL) is utilized in the construction of solid polymer electrolytes for applications in lithium metal batteries. rsc.org Therefore, a monomer like this compound offers the potential to create polymers that combine the properties of both the furan and dioxolane components, potentially leading to new materials for coatings, advanced composites, and electronic devices. chemimpex.com
Applications in Supramolecular Chemistry and Ligand Design for Catalysis
While direct applications of this compound in supramolecular chemistry and catalysis are still an emerging area, the structural features of the molecule suggest significant potential. Supramolecular chemistry involves the study of systems held together by non-covalent interactions, and the design of molecular building blocks is central to this field. semanticscholar.orgtue.nl The furan ring, with its aromatic system and heteroatom, can participate in π-stacking and hydrogen bonding interactions, which are fundamental to supramolecular assembly.
In the field of catalysis, the design of effective ligands to coordinate with metal centers is crucial. rsc.org Both the oxygen atom of the furan ring and the two oxygen atoms within the dioxolane ring are potential Lewis basic sites that can coordinate to metal ions. This allows this compound and its derivatives to be investigated as ligands for homogeneous catalysis. researchgate.net By modifying the furan ring with other donor groups, multidentate ligands can be synthesized. These ligands could be used to create catalysts for a variety of organic transformations, such as cross-coupling reactions or asymmetric synthesis, leveraging the unique electronic and steric environment provided by the furan-dioxolane scaffold. frontiersin.orgnih.gov
Molecular Interactions of 2 Furan 3 Yl 1,3 Dioxolane and Its Analogues with Biological Systems: Mechanistic Insights
Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
While specific binding studies on 2-(furan-3-yl)-1,3-dioxolane are not extensively documented, the interactions of its constituent furan (B31954) and dioxolane moieties with biological macromolecules have been investigated, providing insights into its potential binding modes. The furan ring, an aromatic heterocycle, can participate in various non-covalent interactions that are crucial for molecular recognition at the active sites of proteins and within the grooves of nucleic acids.
Research on the interaction between furan derivatives and myofibrillar proteins has revealed that binding is influenced by factors such as molecular polarity and the position of substituents on the furan ring. nih.gov The binding affinity of furan derivatives to these proteins was found to be driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov For instance, the interaction of furan derivatives with tryptophan and tyrosine residues in proteins suggests that π-π stacking and hydrophobic interactions play a significant role. nih.gov This indicates that the furan-3-yl moiety of this compound could similarly engage with aromatic amino acid side chains within a protein's binding pocket.
In the context of nucleic acids, furan-modified nucleosides have been utilized to study DNA and RNA interactions. These studies have shown that the furan moiety can be selectively oxidized to create a reactive species that cross-links with the complementary nucleic acid strand or with nearby proteins. researchgate.net This highlights the potential for the furan ring in this compound to be involved in covalent interactions under specific conditions, in addition to non-covalent binding. The ability of furan derivatives to interact with DNA is central to the mechanism of action for some antibacterial drugs, where reactive intermediates of the furan ring cause lethal damage to bacterial DNA. orientjchem.org
Table 1: Potential Molecular Interactions of this compound with Biological Macromolecules
| Interacting Moiety | Type of Interaction | Potential Biological Partner |
| Furan Ring | π-π Stacking | Aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine) in proteins; Nucleobases in DNA/RNA |
| Furan Ring | Hydrophobic Interactions | Hydrophobic pockets in proteins |
| Furan Ring Oxygen | Hydrogen Bonding (Acceptor) | Amino acid residues with donor groups (e.g., Serine, Threonine) |
| Dioxolane Ring Oxygens | Hydrogen Bonding (Acceptor) | Amino acid residues with donor groups; Nucleobases |
| Entire Molecule | Van der Waals Forces | General interactions within binding sites |
Structure-Activity Relationship (SAR) Studies at the Molecular Level (e.g., ligand-receptor interactions, enzymatic inhibition mechanisms)
Structure-activity relationship (SAR) studies of furan and dioxolane derivatives have provided valuable insights into how structural modifications influence their biological activity. Although SAR studies specifically focused on this compound are limited, a broader analysis of related compounds can elucidate the key structural features that govern ligand-receptor interactions and enzymatic inhibition.
The biological activity of furan-containing compounds is significantly influenced by the nature and position of substituents on the furan ring. orientjchem.org For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the furan ring, thereby affecting its ability to engage in electrostatic or π-stacking interactions with a biological target. orientjchem.org In the case of this compound, modifications to the furan ring, such as the introduction of alkyl, aryl, or halogen substituents, could dramatically alter its binding affinity and selectivity for a particular receptor or enzyme.
Molecular docking studies on furan derivatives have shown that the furan scaffold can fit into the binding pockets of various enzymes, such as dihydrofolate reductase and DNA gyrase in E. coli and S. aureus. ijper.orgresearchgate.net These studies have highlighted the importance of specific interactions, like hydrogen bonding and π-π stacking with key amino acid residues, for inhibitory activity. ijper.org For example, furan-azetidinone hybrids have shown promising inhibitory activity against the enoyl reductase of E. coli, with the furan ring playing a crucial role in binding to the active site. ijper.org
Similarly, SAR studies on 1,3-dioxolane (B20135) derivatives have demonstrated that the nature and stereochemistry of substituents on the dioxolane ring are critical for their biological effects. For example, in a series of 1,3-dioxolane derivatives acting as multidrug resistance modulators, the aromatic substituents at the 2-position and the nature of the linker and basic moiety were found to be key determinants of activity. nih.gov Furthermore, studies on 1,3-dioxane (B1201747) ligands for σ1 receptors have shown that modifications to the side chain attached to the dioxane ring significantly impact binding affinity and selectivity. mdpi.com
Table 2: Predicted Effects of Structural Modifications on the Biological Activity of this compound Analogues
| Modification Site | Type of Modification | Predicted Effect on Activity | Rationale |
| Furan Ring | Introduction of electron-withdrawing groups | Potential increase in binding affinity for targets with electron-rich pockets | Alters electrostatic potential of the furan ring |
| Furan Ring | Introduction of bulky substituents | May increase or decrease activity depending on the size and shape of the binding pocket | Steric hindrance or improved hydrophobic interactions |
| Dioxolane Ring | Variation of substituents at C4 and C5 | Could influence stereoselectivity and binding affinity | Alters the spatial arrangement of interacting groups |
| Linker between Furan and Dioxolane | Not applicable for the parent compound | For analogues, linker length and flexibility can optimize positioning in the binding site | Affects the distance and orientation between the two ring systems |
Chemoenzymatic Transformations and Biocatalysis Applications
The integration of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers a powerful approach for the preparation and transformation of complex molecules like this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, provides high selectivity and mild reaction conditions, which are often advantageous over traditional chemical methods.
The synthesis of dioxolanes can be achieved through chemoenzymatic cascades. For example, a two-step enzymatic cascade can be used to produce chiral diols from aldehydes, which are then converted to dioxolanes via a subsequent chemical catalysis step. rwth-aachen.de This approach allows for the production of enantiomerically pure dioxolanes. While this has been demonstrated for aliphatic aldehydes, a similar strategy could be envisioned for the synthesis of chiral derivatives of this compound starting from a substituted furan-3-carboxaldehyde.
Enzymes are also capable of directly catalyzing the formation of acetals. The acetalization of furfural (B47365) (furan-2-carboxaldehyde) with ethylene (B1197577) glycol can be catalyzed by various solid acid catalysts, and biocatalytic alternatives could offer a greener route to 2-(furan-2-yl)-1,3-dioxolane and its 3-yl isomer.
Furthermore, enzymes can be employed for the transformation of furan aldehydes into other valuable chemicals. Biocatalytic reduction of furan aldehydes, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), to their corresponding alcohols is a well-established process. nih.gov This suggests that the furan-3-carboxaldehyde, a precursor to this compound, could be a substrate for oxidoreductases. Conversely, the enzymatic oxidation of furan alcohols to aldehydes is also possible. Recombinant E. coli expressing specific dehydrogenases have been used for the biocatalytic synthesis of furan carboxylic acids from furan aldehydes. researchgate.net
The dioxolane moiety itself can be a substrate for enzymatic transformations. Lipases are known to catalyze the hydrolysis of ester groups, and if the dioxolane were part of a larger molecule containing an ester linkage, enzymatic cleavage could be a possibility.
Table 3: Potential Chemoenzymatic and Biocatalytic Reactions Involving this compound and its Precursors
| Reaction Type | Enzyme Class | Substrate/Precursor | Product |
| Asymmetric Reduction | Oxidoreductase | Substituted furan-3-carboxaldehyde | Chiral furan-3-ylmethanol |
| Acetalization | Hydrolase (in reverse) or other novel enzymes | Furan-3-carboxaldehyde and a diol | This compound derivative |
| Oxidation | Dehydrogenase/Oxidase | This compound (if a susceptible group is present) | Oxidized furan derivative |
| Hydrolysis | Hydrolase | Ester-containing analogue of this compound | Hydrolyzed product |
Design of Molecular Probes for Investigating Biological Pathways
The unique chemical properties of the furan ring make it an attractive scaffold for the design of molecular probes to investigate biological pathways. Molecular probes are essential tools for visualizing and understanding complex biological processes in living systems. Furan-based fluorescent probes have been developed for a variety of applications, including cancer cell imaging. nih.gov
A key feature of the furan moiety that can be exploited in probe design is its ability to participate in Diels-Alder reactions. A molecular probe containing a maleimide (B117702) group has been developed to covalently modify furan moieties, enabling their identification by liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.org This type of reactivity-based probe could be used to identify and quantify furan-containing metabolites in complex biological samples.
Furthermore, the furan ring can be incorporated into fluorescent molecules to create probes with desirable photophysical properties. Furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes for studying nucleic acid structure and dynamics. nih.gov These probes exhibit sensitivity to their microenvironment, which can be used to report on changes in DNA or RNA conformation upon binding to other molecules. The conjugation of a furan ring to a fluorophore can lead to probes with large Stokes shifts and high quantum yields, which are advantageous for biological imaging. nih.govresearchgate.net
The this compound scaffold could serve as a core structure for the development of novel molecular probes. The dioxolane group can act as a protecting group for a more reactive functionality that is unmasked under specific biological conditions. For example, a probe could be designed where the dioxolane is hydrolyzed by a specific enzyme, releasing a fluorescent or reactive furan-containing molecule.
Moreover, the furan moiety itself can be used as a trigger for a reaction that generates a detectable signal. For instance, furan-modified peptide nucleic acids (PNAs) have been used in a visible light-triggered templated ligation on a surface for the detection of nucleic acid targets. nih.gov In this system, the photo-oxidation of the furan moiety leads to a reactive species that ligates with a nearby probe, generating a signal.
Table 4: Strategies for Designing Molecular Probes Based on the this compound Scaffold
| Probe Design Strategy | Key Feature | Potential Application |
| Fluorescent Labeling | Attachment of a fluorophore to the furan or dioxolane ring | Imaging the localization and trafficking of the probe within cells |
| Reactivity-Based Probing | Exploiting the Diels-Alder reactivity of the furan ring | Covalent labeling of furan-binding proteins or enzymes |
| Environment-Sensing | Designing probes whose fluorescence is sensitive to the local environment (e.g., polarity, pH) | Reporting on changes in cellular compartments or during biological events |
| Bio-activatable Probes | Using the dioxolane as a cleavable linker that releases a signaling molecule in response to a specific biological stimulus | Detecting the activity of a particular enzyme or the presence of a specific metabolite |
Future Directions and Emerging Research Avenues for 2 Furan 3 Yl 1,3 Dioxolane Chemistry
Integration with Flow Chemistry and Automated Synthesis Technologies
The synthesis of heterocyclic compounds has been significantly advanced by the adoption of continuous flow chemistry, which offers benefits such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. acs.orgflinders.edu.au While specific flow synthesis routes for 2-(Furan-3-yl)-1,3-dioxolane are not yet established, this area represents a significant opportunity for future research.
Future investigations could focus on developing a continuous process for the acid-catalyzed acetalization of furan-3-carbaldehyde with ethylene (B1197577) glycol. A packed-bed reactor containing a solid acid catalyst would be an ideal setup, allowing for the continuous production of this compound with easy separation of the catalyst from the product stream. The integration of in-line purification and real-time reaction monitoring using spectroscopic techniques could lead to a fully automated synthesis platform. nih.gov Such a system would not only improve the efficiency and safety of its production but also facilitate the rapid generation of derivatives for further study.
Development of Novel Catalytic Systems for Dioxolane and Furan (B31954) Transformations
The development of new catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research in this area can be divided into two main avenues: catalysts for its synthesis and catalysts for its subsequent transformations.
For the synthesis, while traditional acid catalysts are effective, future research could explore more sustainable and recyclable options. Heterogeneous catalysts such as zeolites, functionalized mesoporous silica, and solid heteropolyacids could offer high activity and selectivity, along with the benefits of easy recovery and reuse. frontiersin.org For instance, the use of heteropoly acids has been shown to be effective for the synthesis of the isomeric 2-(furan-2-yl)-1,3-dioxolane. researchgate.net
Regarding its transformations, the furan and dioxolane moieties offer multiple sites for catalytic functionalization. Future work could explore:
Selective Hydrogenation: Catalysts based on non-noble metals like nickel, copper, or cobalt could be developed for the selective hydrogenation of the furan ring, leading to valuable tetrahydrofuran (B95107) derivatives while preserving the dioxolane group. mdpi.com
Ring-Opening Reactions: The development of catalysts for the selective ring-opening of either the furan or the dioxolane ring would provide access to a variety of linear, functionalized molecules that could serve as monomers or specialty chemicals. mdpi.com
C-H Functionalization: Modern catalytic methods for the direct functionalization of C-H bonds on the furan ring could be applied to this compound to introduce new substituents and build molecular complexity.
A summary of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Target Transformation | Potential Catalyst Type |
| Acetalization | Furan-3-carbaldehyde to this compound | Zeolites, Heteropolyacids |
| Selective Hydrogenation | Furan ring reduction | Ni, Cu, Co-based catalysts |
| Ring-Opening | Furan or dioxolane cleavage | Acidic or basic catalysts |
| C-H Functionalization | Direct modification of the furan ring | Transition metal complexes |
Exploration in Sustainable Chemistry and Biomass Valorization Beyond Furfural (B47365)
The drive towards a bio-based economy necessitates the efficient utilization of biomass for the production of valuable chemicals. frontiersin.org While furfural (furan-2-carbaldehyde) is a well-known platform chemical derived from C5 sugars, the synthesis of 3-substituted furans from biomass is less direct and represents a key research challenge. researchgate.net
Future research should focus on developing catalytic pathways for the selective conversion of biomass-derived platform molecules into furan-3-carbaldehyde, the direct precursor to this compound. This could involve multi-step catalytic processes starting from molecules like levulinic acid or other furan derivatives. The development of such pathways would establish this compound as a true bio-derived chemical.
Furthermore, the principles of green chemistry could be applied to the entire life cycle of this compound, from its synthesis using renewable feedstocks and green solvents to its application as a building block in the creation of biodegradable polymers or other environmentally benign materials. mdpi.com
Advanced Computational Design and Machine Learning in Reaction Prediction and Compound Discovery
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov For this compound, these technologies can accelerate research and development in several ways:
Reaction Prediction: Machine learning models, trained on large datasets of chemical reactions, can predict the most likely outcomes of reactions involving this compound, including identifying potential side products and optimizing reaction conditions for higher yields. rjptonline.orggithub.io This can significantly reduce the number of experiments required.
Catalyst Design: Density Functional Theory (DFT) calculations can be used to model the interaction of this compound with different catalysts, helping to design more efficient and selective catalytic systems for its synthesis and transformation. worktribe.com
Discovery of New Derivatives: Machine learning algorithms can screen virtual libraries of compounds derived from this compound to identify molecules with desired properties, such as biological activity or specific material characteristics. This in silico screening can guide synthetic efforts towards the most promising candidates. researchgate.net
The integration of computational tools will be essential for navigating the vast chemical space associated with this compound and uncovering its most valuable applications.
Interdisciplinary Research Frontiers (e.g., Photo-controlled release systems, stimuli-responsive materials)
The unique structure of this compound makes it an intriguing candidate for applications in materials science and nanotechnology, particularly in the development of "smart" materials.
Photo-controlled Release Systems: The furan moiety is known to participate in photochemical reactions, such as [4+4] and [2+2] cycloadditions. This property could be exploited to create polymers or nanocarriers incorporating this compound that can release an encapsulated "cargo" (e.g., a drug molecule) upon exposure to light of a specific wavelength. kinampark.com The dioxolane group, being an acid-labile protecting group, could also be a trigger for release in response to a pH change.
Stimuli-Responsive Materials: Materials that change their properties in response to external stimuli (e.g., pH, temperature, light) are of great interest for a variety of applications, from drug delivery to sensors. nih.govmdpi.comnih.gov Future research could focus on incorporating this compound into polymer backbones to create novel stimuli-responsive materials. The acid-sensitivity of the dioxolane group could be used to design pH-responsive hydrogels or nanoparticles that swell or disassemble in acidic environments, such as those found in tumor tissues or endosomes.
The exploration of these interdisciplinary frontiers will require collaboration between organic chemists, polymer scientists, and biomedical engineers to fully realize the potential of this compound in advanced applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Furan-3-yl)-1,3-dioxolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed condensation of furan-3-carbaldehyde with ethylene glycol. For example, using p-toluenesulfonic acid (PTSA) as a catalyst in toluene under Dean-Stark conditions to remove water improves yields (>70%) . Alternative methods include Grignard reactions, where 2-(bromoethyl)-1,3-dioxolane intermediates are coupled with furan derivatives in THF under inert atmospheres . Reaction optimization requires monitoring by GC or HPLC to assess purity (>97%) and byproduct formation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Quantifies purity and detects low-molecular-weight byproducts (e.g., unreacted diols or carbonyl compounds) .
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the dioxolane ring and furan substitution pattern. For example, the furan proton at C-2 appears as a doublet near δ 7.4 ppm .
- FT-IR : Identifies key functional groups (C-O-C stretching at 1120–1060 cm⁻¹ for the dioxolane ring) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound is limited, analogs like 2-(2-Thienyl)-1,3-dioxolane show low acute toxicity. Standard precautions include:
- PPE : Gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate organic waste for incineration or specialized treatment to prevent environmental release .
Advanced Research Questions
Q. How does this compound participate in Diels-Alder reactions, and what computational tools predict its reactivity?
- Methodological Answer : The furan moiety acts as a diene, reacting with electron-deficient dienophiles (e.g., acrylonitrile, acrolein). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactivity by analyzing HOMO-LUMO gaps. For example, the HOMO of this compound (-6.3 eV) pairs optimally with acrylonitrile's LUMO (-1.9 eV), yielding endo adducts with >80% regioselectivity .
Q. What strategies minimize byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- Reactive Distillation : Combining synthesis and separation in one unit (e.g., using NKC-9 resin catalyst at 353–368 K) enhances yield (up to 99.5%) by continuously removing water .
- Solvent Selection : Toluene or cyclohexane improves azeotropic water removal, reducing side reactions like oligomerization .
- Process Monitoring : In-line FT-IR or Raman spectroscopy tracks reaction progress and detects intermediates .
Q. Can this compound serve as a monomer for biodegradable polymers?
- Methodological Answer : Yes, cationic ring-opening polymerization (CROP) with BF₃·OEt₂ as initiator produces polyethers with tunable molecular weights (Mn = 5–15 kDa). The furan side chain enhances thermal stability (Tg ~ 120°C) and enables post-polymerization modifications (e.g., thiol-ene click chemistry) . Kinetic studies show a living polymerization mechanism, enabling control over dispersity (Đ < 1.2) .
Q. How do stereoelectronic effects influence the regioselectivity of this compound in nucleophilic additions?
- Methodological Answer : The electron-rich dioxolane oxygen directs nucleophiles (e.g., Grignard reagents) to the α-position of the furan ring. Computational NBO analysis reveals hyperconjugation between the dioxolane lone pairs and the furan π-system, stabilizing transition states for α-attack (ΔG‡ = 15–20 kJ/mol lower than β-attack) .
Q. What advanced techniques resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing dioxolane protons from furan protons).
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, as seen in related dioxolane-furan hybrids .
- Dynamic NMR : Detects conformational exchange in the dioxolane ring at low temperatures (-90°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
